Bisantrene is a synthetic compound classified as an anthracenedione, primarily recognized for its potential as an antitumor agent. Its molecular formula is , with a molecular weight of approximately 471.4 g/mol . Bisantrene has been studied for its ability to bind to DNA and inhibit topoisomerase II, making it a candidate for cancer treatment, particularly in various hematological malignancies and solid tumors .
Bisantrene was originally developed in the 1970s and has undergone various studies to assess its efficacy and safety in cancer therapy. It is derived from anthracene, a polycyclic aromatic hydrocarbon, which serves as the backbone for its structure. The compound has been synthesized through various methods, with ongoing research aimed at improving its therapeutic profile and reducing side effects .
The synthesis of bisantrene typically involves the reaction of specific precursors under controlled conditions. One notable method includes the treatment of BISA-001 with lead(IV) acetate in acetic acid to yield BISA-002, which is further processed to obtain bisantrene .
The synthesis process requires careful temperature control and purification steps to ensure high yields and purity of the final product. Various characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of bisantrene .
Bisantrene's structure features a complex arrangement characteristic of anthracenediones, with multiple nitrogen atoms incorporated into its configuration. The presence of these nitrogen atoms enhances its interaction with biological targets, particularly DNA .
Bisantrene undergoes various chemical reactions primarily involving electrophilic interactions with nucleophilic sites on DNA. Its mechanism includes intercalation between DNA bases and formation of covalent bonds with topoisomerase II, leading to DNA strand breaks which inhibit cancer cell proliferation .
The compound's reactivity is influenced by its electron-rich aromatic system, allowing it to participate in redox reactions under physiological conditions. This property is crucial for its therapeutic action but also poses challenges regarding toxicity and side effects .
Bisantrene exerts its antitumor effects primarily through two mechanisms:
Studies have shown that bisantrene can effectively induce apoptosis in sensitive tumor cell lines without triggering significant toxicity in normal cells. Its unique ability to stabilize G-quadruplex structures in telomeres also contributes to its antitumor efficacy by inhibiting telomerase activity .
Relevant pharmacokinetic data indicates that bisantrene has a biphasic elimination profile with varying half-lives depending on dosage and administration route, highlighting the need for careful dosing regimens in clinical settings .
Bisantrene has shown promise in various scientific applications:
Bisantrene (9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride) features a planar anthracene ring system symmetrically substituted with two imidazolyl-hydrazone side chains. This configuration enables dual DNA-intercalating capacity, where the anthracene moiety inserts between DNA base pairs while the protonated imidazole groups facilitate electrostatic interactions with the phosphate backbone [5] [9]. The molecule’s extended aromatic system (398.47 g/mol molecular weight) optimizes it for stacking within duplex DNA, with X-ray crystallography confirming a inter-ring distance of 6.8 Å – compatible with B-DNA geometry [7]. The terminal imidazole rings adopt a tautomeric equilibrium between 4,5-dihydro-1H-imidazol-2-amine and iminium forms, enhancing solubility under acidic conditions while promoting DNA binding at physiological pH [9].
Bisantrene exhibits pH-dependent solubility and stability:
Table 1: Key Physicochemical Properties of Bisantrene
Property | Characteristics | Biological Implications |
---|---|---|
Molecular Weight | 398.47 g/mol | Facilitates cellular uptake |
Aqueous Solubility | <<0.1 mg/mL (neutral pH); 1 mg/mL in 5% dextrose | Limits IV formulation options |
DNA Binding Constant (Kb) | 1.6 × 10⁴ M⁻¹ (calf thymus DNA) | Moderate intercalative affinity |
pKa | Imidazole nitrogens: ~7.5 and ~9.0 | pH-dependent membrane permeability |
The industrial synthesis of bisantrene follows a two-step pathway:
Bisantrene intercalates DNA via the anthracene ring, inducing unwinding angles of 14–17° – comparable to classical intercalators like doxorubicin. Spectroscopic analyses (hypochromicity = 32%, bathochromic shift = 18 nm) confirm strong stacking within base pairs [7] [9]. The drug exhibits pronounced sequence selectivity:
Bisantrene potently targets eukaryotic type II topoisomerases (TOP2), acting as a dual TOP2 poison and catalytic inhibitor:
Table 2: Enzymatic Targets of Bisantrene
Target | Inhibition Mechanism | IC₅₀/EC₅₀ | Biological Consequence |
---|---|---|---|
TOP2α | Cleavage complex stabilization | 142 nM | DNA double-strand breaks |
TOP2β | Cleavage complex stabilization | 610 nM | Genotoxic stress |
FTO | Competitive demethylase inhibition | 142 nM | Altered RNA methylation landscape |
DNase I | Cleavage enhancement | Not reported | DNA fragmentation |
Bisantrene exhibits complex distribution kinetics following intravenous administration:
Bisantrene undergoes oxidative hepatic metabolism mediated by cytochrome P450 and flavin monooxygenases:
Table 3: Pharmacokinetic Parameters of Bisantrene in Humans
Parameter | Value | Clinical Relevance |
---|---|---|
Terminal Half-life | 26 hours (harmonic mean) | Permits intermittent dosing |
Plasma Clearance | 42.6 ± 6.7 L/h/m² | Rapid initial distribution |
Vdₛₛ | 627 L/m² | Extensive tissue distribution |
Urinary Excretion | 3.6 ± 1.6% (unchanged drug) | Minimal renal clearance of parent compound |
Metabolic Stability | t₁/₂ = 60 min (human hepatocytes) | Significant first-pass metabolism |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7